molecular formula C18H25NO10 B11837531 (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate CAS No. 107020-87-1

(1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate

Cat. No.: B11837531
CAS No.: 107020-87-1
M. Wt: 415.4 g/mol
InChI Key: KFOCWQGRKRNXOD-MWQQHZPXSA-N
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Description

The compound (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a methoxycarbonyl group, and a dihydropyran ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyran ring, the introduction of the acetamido group, and the methoxycarbonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate include:

    This compound analogs: Compounds with similar structures but different functional groups.

    Other dihydropyran derivatives: Compounds containing the dihydropyran ring with various substituents.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

107020-87-1

Molecular Formula

C18H25NO10

Molecular Weight

415.4 g/mol

IUPAC Name

methyl (2R,3R)-3-acetamido-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C18H25NO10/c1-9(20)19-13-6-7-14(18(24)25-5)29-16(13)17(28-12(4)23)15(27-11(3)22)8-26-10(2)21/h7,13,15-17H,6,8H2,1-5H3,(H,19,20)/t13-,15-,16-,17-/m1/s1

InChI Key

KFOCWQGRKRNXOD-MWQQHZPXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CC=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC

Canonical SMILES

CC(=O)NC1CC=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC

Origin of Product

United States

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